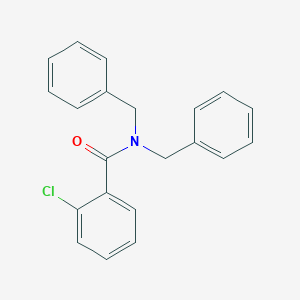

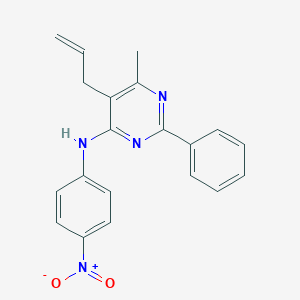

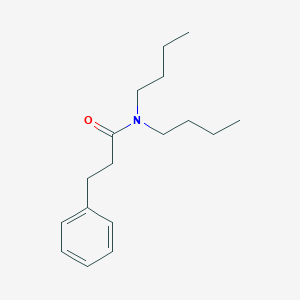

![molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7](/img/structure/B181004.png)

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .

Synthesis Analysis

The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis

Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis

The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmacology

In pharmacology, this compound has shown potential as a precursor in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been investigated for their antidepressant-like efficacy and potential in treating stress-related disorders . The ability to modulate neurotransmitter systems makes it a valuable scaffold in the development of new therapeutic agents.

Organic Synthesis

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” serves as a versatile intermediate in organic synthesis. It can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are pivotal for constructing complex organic molecules . These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals.

Materials Science

The compound’s derivatives are utilized in materials science for the synthesis of novel materials. Its structural motif can be incorporated into polymers or used to modify surfaces, impacting the material’s physical properties and functionality. The benzylic position, in particular, offers a reactive site for further functionalization, which is crucial in designing advanced materials .

Analytical Chemistry

In analytical chemistry, “2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” and its derivatives can be used as standards or reagents. Their distinct spectroscopic properties enable them to serve as reference compounds in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures .

Biochemistry

Biochemically, the compound can be employed to study enzyme-substrate interactions, particularly with enzymes that target similar structural frameworks. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors or activators, which have applications in both research and therapeutic contexts .

Medicinal Chemistry

In medicinal chemistry, the compound’s framework is explored for its drug-like properties. Its ability to cross biological barriers and its interactions with biological targets are of interest. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a valuable lead compound in drug design .

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWFOZSZFFZDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405886 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

CAS RN |

869942-00-7 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

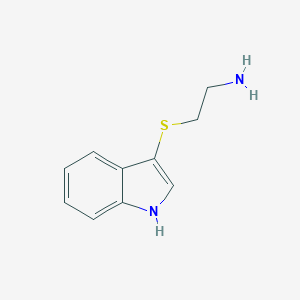

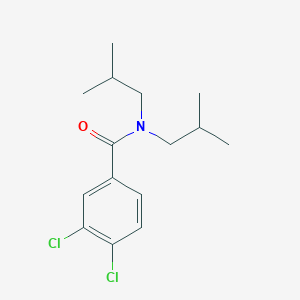

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)